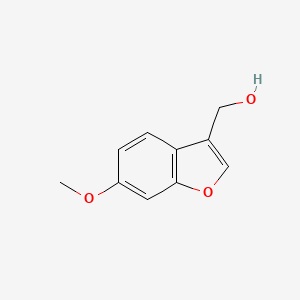

(6-Methoxybenzofuran-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(6-methoxy-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6,11H,5H2,1H3 |

InChI Key |

RRJYVCDPICTODZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxybenzofuran 3 Yl Methanol and Its Analogues

Strategies for Benzofuran (B130515) Ring System Construction

The efficient construction of the benzofuran ring is a cornerstone of synthetic organic chemistry. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches, to access this privileged scaffold.

Cyclization Reactions for 6-Methoxybenzofuran (B1631075) Formation

Cyclization reactions represent a fundamental approach to the synthesis of the 6-methoxybenzofuran core. These methods can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular cyclization is a powerful strategy that involves the formation of the benzofuran ring from a single precursor molecule containing all the necessary atoms. A common approach involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 6-substituted naphtho[2,1-b]benzofurans has been achieved through a regiospecific intramolecular 6-endo-dig electrophilic cyclization under acidic conditions. elsevierpure.comnih.gov This method highlights the utility of acid catalysis in promoting the ring-closing step.

Another versatile method is the phosphazene base-catalyzed intramolecular cyclization of o-alkynylphenyl ethers. This metal-free approach provides an efficient route to 2,3-disubstituted benzofurans under mild conditions. rsc.org The use of a strong, non-nucleophilic organic base facilitates the cyclization via a carbon-carbon bond formation.

Furthermore, tandem reactions involving intramolecular cycloadditions have proven effective. For example, tandem intramolecular benzyne-furan cycloadditions have been used to generate complex bisoxabenzonorbornadienes, which can be further transformed into substituted benzofuran derivatives. nih.gov Similarly, intramolecular [2+2] cycloaddition reactions between ketene (B1206846) and carbonyl groups offer a novel pathway to the benzofuran core. acs.org

A specific example leading to a precursor for 6-methoxybenzofuran derivatives involves the condensation-cyclization of 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone with phenacyl bromide in the presence of potassium carbonate. nih.gov This reaction forms a 3-methyl-6-(prop-2-yn-1-yloxy)benzofuran-2-ylmethanone, which contains the 6-alkoxybenzofuran skeleton. nih.gov

| Intramolecular Cyclization Method | Key Reagents/Catalysts | Description | Reference |

| Electrophilic Cyclization | Acidic Conditions | Regiospecific 6-endo-dig cyclization to form the central aromatic C ring. | elsevierpure.comnih.gov |

| Base-Catalyzed Cyclization | Phosphazene P4-tBu | Metal-free cyclization of o-alkynylphenyl ethers to form 2,3-disubstituted benzofurans. | rsc.org |

| Tandem Benzyne-Furan Cycloaddition | n-BuLi | Generation of bisoxabenzonorbornadienes from benzyne (B1209423) precursors and furan (B31954) moieties. | nih.gov |

| [2+2] Cycloaddition | - | Intramolecular reaction of ketene and carbonyl groups. | acs.org |

| Condensation-Cyclization | Potassium Carbonate | Formation of a 6-alkoxybenzofuran from a substituted phenol (B47542) and phenacyl bromide. | nih.gov |

Intermolecular cycloaddition reactions provide another powerful avenue for the construction of the benzofuran framework by bringing together two separate molecular entities. A notable example is the [4+2] cycloaddition (Diels-Alder reaction). While direct construction of the 6-methoxybenzofuran ring via a standard Diels-Alder reaction is less common, variations and related cycloadditions are employed.

For instance, aurone-derived azadienes have been utilized in formal migrative annulations with siloxy alkynes. rsc.org This process, initiated by a [2+2] cycloaddition, ultimately leads to benzofuran-fused nitrogen heterocycles. rsc.org Although this doesn't directly yield (6-Methoxybenzofuran-3-yl)methanol, it demonstrates the potential of cycloaddition strategies in building complex benzofuran-containing systems.

Another relevant strategy is the synthesis of furo[3,4-b]benzofurans, which can undergo intermolecular Diels-Alder reactions to form more complex structures. rsc.org These examples showcase the versatility of cycloaddition reactions in generating diverse benzofuran-based scaffolds.

| Intermolecular Cycloaddition Method | Reactants | Description | Reference |

| Formal Migrative Annulation | Aurone-derived azadienes, Siloxy alkynes | Initiated by a [2+2] cycloaddition to form benzofuran-fused nitrogen heterocycles. | rsc.org |

| Diels-Alder Reaction | Furo[3,4-b]benzofurans | Intermolecular cycloaddition to create complex annulated structures. | rsc.org |

Catalytic Approaches in Benzofuran Synthesis

Catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater control over selectivity. Both transition-metal and Brønsted acid catalysis play pivotal roles in modern synthetic strategies.

Transition metals, particularly palladium and copper, are extensively used in the synthesis of benzofurans. mdpi.com These catalysts facilitate a variety of coupling and cyclization reactions that are key to forming the benzofuran ring.

Palladium-Catalyzed Reactions:

Palladium catalysts are renowned for their ability to mediate cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of this approach. In the synthesis of benzofuran derivatives, a Sonogashira coupling between an iodophenol and a terminal alkyne, followed by an intramolecular cyclization, is a common and effective strategy. acs.org The use of a palladium catalyst, often in conjunction with a copper co-catalyst, is crucial for this transformation. acs.org

Another palladium-catalyzed method involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.orgnih.gov This reaction proceeds via a palladium acetate-catalyzed process to yield benzoyl-substituted benzofurans. acs.orgnih.gov

| Palladium-Catalyzed Reaction | Catalyst System | Reactants | Description | Reference |

| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | Sequential coupling and intramolecular cyclization to form benzofurans. | acs.org |

| Aryl Boronic Acid Coupling | Pd(OAc)₂ / bpy | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Synthesis of benzoyl-substituted benzofurans. | acs.orgnih.gov |

Copper-Catalyzed Reactions:

Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. rsc.org

Copper catalysts are also employed in divergent syntheses, where the reaction outcome can be controlled to produce different heterocyclic products. For example, a copper(II)-catalyzed reaction of 2-naphthols, N,N-dimethylethanolamine, and methylene-3,4-dihydroquinazolin-2(1H)-ones leads to naphthofurans through an unconventional [3+1+1] cyclization. rsc.org

Furthermore, copper-catalyzed heteroannulation of O-acetyl oximes with β-ketonitriles provides a pathway to 3-cyanofurans, which are structurally related to the target benzofurans. nih.gov

| Copper-Catalyzed Reaction | Catalyst | Reactants | Description | Reference |

| Aerobic Oxidative Cyclization | Copper catalyst | Phenols, Alkynes | One-pot synthesis of polysubstituted benzofurans via nucleophilic addition and oxidative cyclization. | rsc.org |

| Divergent [3+1+1] Cyclization | Cu(II) | 2-Naphthols, N,N-dimethylethanolamine, Methylene-3,4-dihydroquinazolin-2(1H)-ones | Synthesis of naphthofurans. | rsc.org |

| Heteroannulation | Copper catalyst | O-acetyl oximes, β-ketonitriles | Synthesis of 3-cyanofurans. | nih.gov |

Brønsted acids are effective catalysts for the synthesis of benzofurans, typically by promoting cyclization reactions through protonation of a key functional group. A unified protocol for constructing 3-(2-bromoethyl)benzofurans has been developed using a Brønsted acid-mediated cascade reaction. nih.gov This strategy has been applied to the synthesis of serotonin (B10506) receptor agonists, highlighting its utility in medicinal chemistry. nih.gov

Triflic acid (TfOH) has been used to mediate the synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov The reaction proceeds through protonation of a vinylogous ester, followed by the addition of the alkyne and an oxa-Michael reaction to furnish the substituted benzofuran. nih.gov Similarly, a cascade reaction of β-pyrones and phenols catalyzed by acids like TMSOTf can lead to 2-benzofuranyl-3-hydroxyacetones. rsc.org

In some cases, the choice of Brønsted acid is critical. For instance, in the synthesis of benzofuran-fused nitrogen heterocycles, HNTf₂ was found to be a superior catalyst to TfOH. rsc.org

| Brønsted Acid-Induced Synthesis | Catalyst | Reactants | Description | Reference |

| Cascade Reaction | Brønsted Acid | Bis[(trimethylsilyl)oxy]cyclobutene | Construction of 3-(2-bromoethyl)benzofurans. | nih.gov |

| Cyclization of o-Alkynylphenols | Triflic acid (TfOH) | o-Alkynylphenols | Protonation followed by alkyne addition and oxa-Michael reaction. | nih.gov |

| Cascade Reaction of β-Pyrones | TMSOTf | β-Pyrones, Phenols | Synthesis of 2-benzofuranyl-3-hydroxyacetones. | rsc.org |

| Formal Migrative Annulation | HNTf₂ | Aurone-derived azadienes, Siloxy alkynes | Catalyzes the formation of benzofuran-fused nitrogen heterocycles. | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. nih.govnih.govresearchgate.netajrconline.orgtaylorfrancis.com The application of microwave irradiation in the synthesis of benzofuran derivatives has proven to be particularly effective, facilitating rapid and efficient construction of the heterocyclic core and its subsequent functionalization.

Microwave technology has been successfully employed in one-pot, multi-component reactions to assemble highly substituted benzofurans. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira coupling conditions under microwave irradiation. This method, which couples 2-iodophenols, terminal acetylenes, and aryl iodides, demonstrates the efficiency of microwave heating in shortening reaction times and minimizing the formation of side products. nih.govnih.gov In a specific example, coupling of 6-methoxy-2-iodophenol with an appropriate terminal alkyne and an aryl iodide under microwave conditions can provide a direct route to a 2,3-disubstituted 6-methoxybenzofuran scaffold.

Furthermore, microwave-assisted synthesis has been applied to the preparation of benzofuran-3(2H)-ones, which are key intermediates for further functionalization. researchgate.net The optimization of reaction conditions, such as temperature and catalyst, under microwave irradiation has been shown to significantly improve the efficiency of these cyclization reactions. researchgate.net These methodologies highlight the potential for microwave-assisted techniques to be adapted for the specific synthesis of this compound, potentially through the cyclization of appropriate precursors followed by functional group manipulation, all under the accelerated and controlled conditions offered by microwave heating.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Three-component Sonogashira/Cacchi type coupling | Pd/Cu | Triethylamine | RT to 60 | 30 min | up to 86% | nih.gov |

| Synthesis of Benzofuran-3(2H)-ones | K2CO3 | CH3OH/DMF | 100-150 | 20-30 min | 43-58% | researchgate.net |

| Palladium-catalyzed C–H acylation | Pd(II) | - | - | 15-30 min | up to 92% | rsc.org |

Derivatization at the C-3 Position: Introduction of Methanol (B129727) Moiety

The introduction of a methanol group at the C-3 position of the 6-methoxybenzofuran core is a critical transformation that requires precise control over regioselectivity and functional group compatibility.

Functionalization of Benzofuran Core at C-3

Direct functionalization of the benzofuran nucleus at the C-3 position is a key step in the synthesis of this compound. One of the most effective methods for introducing a one-carbon unit at this position is through formylation. The Vilsmeier-Haack reaction is a classical and reliable method for the formylation of electron-rich aromatic and heterocyclic systems. nih.govresearchgate.netrsc.orgyoutube.com Given that the benzofuran ring is an electron-rich heterocycle, it is susceptible to electrophilic substitution. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), generates a chloroiminium ion (Vilsmeier reagent) which acts as the electrophile. rsc.orgyoutube.com

The reaction of 6-methoxybenzofuran with the Vilsmeier reagent would be expected to introduce a formyl group (-CHO) predominantly at the C-3 position, yielding 6-methoxybenzofuran-3-carbaldehyde (B8738634). This regioselectivity is governed by the electronic properties of the benzofuran ring system.

Alternative strategies for C-3 functionalization include the rearrangement of 2-hydroxychalcones, which can selectively yield 3-acylbenzofurans. nih.gov While this method introduces a ketone, further manipulation could potentially lead to the desired methanol group.

Specific Reduction Methodologies to Form the Methanol Group

Once the C-3 position is functionalized with a carbonyl group, such as a formyl group from a Vilsmeier-Haack reaction or an ester group from a carboxylation reaction, the subsequent reduction to a primary alcohol is a crucial step. Diisobutylaluminium hydride (DIBAL-H) is a versatile and selective reducing agent widely used for this purpose. youtube.comchemistrysteps.commasterorganicchemistry.comyoutube.comnih.govyoutube.com

DIBAL-H is particularly useful for the partial reduction of esters to aldehydes at low temperatures (e.g., -78 °C). youtube.comchemistrysteps.commasterorganicchemistry.com However, by adjusting the reaction conditions, such as temperature and stoichiometry, DIBAL-H can also efficiently reduce esters and aldehydes to primary alcohols. rsc.org The reduction of 6-methoxybenzofuran-3-carbaldehyde or a corresponding ester like ethyl 6-methoxybenzofuran-3-carboxylate with DIBAL-H would furnish the target molecule, this compound.

The mechanism of DIBAL-H reduction involves the coordination of the aluminum center to the carbonyl oxygen, which activates the carbonyl group for hydride transfer. youtube.comchemistrysteps.com For the reduction of an ester to an alcohol, typically more than one equivalent of DIBAL-H is required, and the reaction is often allowed to proceed at room temperature after the initial low-temperature addition. rsc.org

| Starting Material | Reagent | Conditions | Product | Reference |

| Ester | DIBAL-H (1 eq) | -78 °C | Aldehyde | youtube.comchemistrysteps.commasterorganicchemistry.com |

| Ester | DIBAL-H (>1 eq) | 0 °C to RT | Alcohol | rsc.org |

| Aldehyde | DIBAL-H | Low Temperature | Alcohol | youtube.com |

| Carboxylic Acid | DIBAL-H (3 eq) | Ambient | Alcohol | rsc.org |

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent synthetic strategies offer powerful approaches for the construction of this compound and its analogues, allowing for molecular diversity and efficient assembly of the target structures.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the synthesis. nih.govnih.govresearchgate.net For this compound, a convergent approach could involve the synthesis of a suitably functionalized 6-methoxyphenol derivative and a C3-synthon, which are then joined to form the benzofuran ring. For example, a palladium-catalyzed heteroannulation of a 2-bromophenol (B46759) with a diene can provide a convergent route to dihydrobenzofurans, which can be further elaborated. researchgate.net

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of structurally related compounds. nih.govmdpi.comrsc.org A divergent approach to this compound and its analogues could begin with a versatile intermediate such as 2-bromo-6-hydroxybenzofuran. rsc.org From this common precursor, various substituents can be introduced at the C-2 position via cross-coupling reactions, while the hydroxyl group can be methylated and the C-3 position functionalized and reduced to the methanol moiety. This strategy allows for the efficient generation of a library of related compounds for comparative studies.

Synthesis of Related 6-Methoxybenzofuran Derivatives for Comparative Studies

To establish structure-activity relationships and to understand the influence of substituent positioning on the properties of the target compound, the synthesis of related 6-methoxybenzofuran derivatives is essential.

Modifications on the Benzene (B151609) Ring (e.g., other methoxy (B1213986) positions)

The synthesis of isomers of this compound with the methoxy group at different positions on the benzene ring (e.g., 4-methoxy, 5-methoxy, and 7-methoxy) provides a basis for comparative studies. The synthetic routes to these isomers would generally follow similar principles to that of the 6-methoxy analogue, starting from the corresponding methoxy-substituted phenols or salicylaldehydes.

For instance, the synthesis of (5-methoxybenzofuran-3-yl)methanol would likely start from 5-methoxysalicylaldehyde or a related phenol. Similarly, (7-methoxybenzofuran-3-yl)methanol synthesis would commence from 7-methoxysalicylaldehyde. The subsequent steps of C-3 functionalization and reduction would be analogous to those employed for the 6-methoxy isomer.

The synthesis of various methoxy-substituted benzofuran-3-carbaldehydes has been reported, which serve as direct precursors to the corresponding methanol derivatives. researchgate.netnih.govsigmaaldrich.com For example, 7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-carbaldehyde has been synthesized via an intramolecular Wittig reaction. researchgate.net While this example has additional substitution, it demonstrates the feasibility of accessing methoxy-substituted benzofuran carbaldehydes.

| Compound | Starting Material | Key Intermediate | Reference |

| (5-Methoxybenzofuran-3-yl)methanol | 5-Methoxysalicylaldehyde | 5-Methoxybenzofuran-3-carbaldehyde | researchgate.net (related synthesis) |

| (7-Methoxybenzofuran-3-yl)methanol | 7-Methoxysalicylaldehyde | 7-Methoxybenzofuran-3-carbaldehyde | researchgate.net (related synthesis) |

| (4-Methoxybenzofuran-3-yl)methanol | 4-Methoxysalicylaldehyde | 4-Methoxybenzofuran-3-carbaldehyde | - |

Substitutions at the C-2 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-2 arylation. The direct C-H arylation of benzofurans with various arylating agents, such as triarylantimony difluorides, offers a regioselective route to 2-arylbenzofurans. mdpi.comresearchgate.net For instance, the reaction of a 5-substituted benzofuran with a triarylantimony difluoride in the presence of a palladium acetate (B1210297) catalyst can yield the corresponding 2-aryl derivative. mdpi.com While electron-donating groups on the benzofuran ring, such as the methoxy group at C-6, might slightly decrease reactivity, the electronic nature of substituents on the arylating agent plays a more significant role in the reaction's efficiency. mdpi.com

The Suzuki cross-coupling reaction provides another versatile method for introducing aryl groups at the C-2 position. This reaction typically involves the coupling of a 2-halobenzofuran with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov A notable advancement is the use of aqueous media for these reactions, which aligns with the principles of green chemistry. nih.gov

The Sonogashira coupling reaction is instrumental in the synthesis of 2-alkynylbenzofurans, which are valuable intermediates for further functionalization. nih.govlookchem.comresearchgate.netnih.govsoton.ac.uk This reaction couples a terminal alkyne with an ortho-halophenol, followed by cyclization to form the benzofuran ring with the alkyne substituent at the C-2 position. researchgate.net Microwave-assisted Sonogashira reactions have been shown to be particularly efficient, reducing reaction times and minimizing byproducts. nih.gov

Furthermore, one-pot, multi-component reactions have been developed for the efficient synthesis of 2,3-disubstituted benzofurans. nih.gov These methods often utilize Sonogashira conditions, combining an o-iodophenol, a terminal alkyne, and an aryl iodide to construct the substituted benzofuran scaffold in a single operation. nih.gov

Below is a table summarizing various methods for C-2 substitution of benzofuran analogues.

| Reaction Type | Catalyst/Reagents | Substituent Introduced | Key Features | Reference |

| C-H Arylation | Pd(OAc)₂, CuCl₂ | Aryl | Regioselective, aerobic conditions. | mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | Pd(II) complex, K₂CO₃ | Aryl | Can be performed in aqueous media. | nih.gov |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Alkynyl | Efficient for creating 2-alkynylbenzofurans. | nih.govresearchgate.netnih.gov |

| Multi-component Reaction | Sonogashira conditions | Aryl and Alkynyl | One-pot synthesis of 2,3-disubstituted benzofurans. | nih.gov |

| Intramolecular Annulation | DBU | Various | Facile synthesis of 2,3-disubstituted benzofurans. | researchgate.net |

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

The conjugation of the this compound framework with other heterocyclic systems, such as pyrazole (B372694), isatin (B1672199), and triazine, has emerged as a promising strategy for developing new molecules with unique properties.

Benzofuran-Pyrazole Conjugates:

The synthesis of benzofuran-pyrazole hybrids often involves a multi-step reaction sequence. nih.govnih.gov A common approach starts with the acylation of a substituted phenol to form a 2-acetylbenzofuran (B162037) derivative. nih.gov This intermediate can then undergo condensation with a hydrazine (B178648) to construct the pyrazole ring. For example, a series of 1,3,5-substituted pyrazole analogues based on a benzofuran scaffold were synthesized in a five-step process starting from an o-alkyl derivative of salicylaldehyde. nih.gov

Benzofuran-Isatin Conjugates:

The synthesis of benzofuran-isatin hybrids typically involves the condensation of a benzofuran carbohydrazide (B1668358) with an isatin derivative. nih.govresearchgate.net For instance, 3-methylbenzofuran-2-carbohydrazide can be reacted with isatin in the presence of an acid catalyst to form the corresponding hybrid molecule. nih.gov Another strategy involves tethering the benzofuran and isatin moieties through different length alkyl linkers. sci-hub.se

Benzofuran-Triazine Conjugates:

Benzofuran-triazine hybrids can be synthesized by reacting a benzofuran derivative containing a reactive functional group with a substituted triazine. nih.govtdl.org For example, 1-(benzofuran-2-yl)ethan-1-ol can be reacted with a dichloro-substituted triazine derivative in the presence of a base to yield the desired triazine-benzofuran hybrid. nih.gov These reactions are often carried out in a stepwise manner, allowing for the introduction of different substituents on the triazine ring. nih.gov

The following table provides an overview of synthetic approaches for these heterocyclic conjugates.

| Heterocyclic Conjugate | Starting Materials | Key Reaction Steps | Reference |

| Benzofuran-Pyrazole | o-Alkyl salicylaldehyde, Hydrazine | Acylation, Aldol condensation, Claisen-Schmidt condensation | nih.gov |

| Benzofuran-Isatin | Benzofuran carbohydrazide, Isatin | Condensation reaction | nih.govresearchgate.net |

| Benzofuran-Triazine | 1-(Benzofuran-2-yl)ethan-1-ol, Dichlorotriazine | Nucleophilic substitution | nih.govtdl.org |

Chiral Synthesis and Stereochemical Considerations

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity and material properties of chiral molecules. While the synthesis of chiral benzofurans can be challenging, several strategies have been developed. nih.gov

One effective method for obtaining optically active 2-substituted benzofurans is through the use of chiral starting materials, such as N-protected α-amino acids. nih.gov This approach allows for the preparation of α-alkyl-2-benzofuranmethanamines with good yields and without significant racemization, often facilitated by microwave irradiation. nih.gov

Another strategy involves the chiral resolution of racemic mixtures. researchgate.net For example, 1-(benzofuran-2-yl)alkylamines have been successfully separated into their respective enantiomers using chiral stationary phases in chromatography. researchgate.net This method relies on the differential interaction of the enantiomers with the chiral selector.

Asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, represents a more direct approach. A notable example is the highly enantioselective [3 + 2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, catalyzed by a quinine-derived urea. This method provides access to complex spiro[benzofuran-pyrrolidine]indolinedione architectures with excellent stereocontrol. rsc.org While not a direct synthesis of a this compound derivative, this methodology highlights the potential for developing asymmetric syntheses for related structures.

The development of chiral receptors for the recognition of benzofuran derivatives is also an area of active research. rsc.org For instance, a chiral benzofuran receptor has been synthesized that mimics an oxyanion hole, demonstrating its ability to associate with amino acid derivatives. rsc.org

While specific examples of chiral synthesis starting directly from this compound are not extensively reported, the methodologies described for other benzofuran derivatives provide a strong foundation for the future development of stereoselective syntheses for its analogues. The choice of strategy will depend on the desired target molecule and the available starting materials.

Investigation of Molecular Interactions and Biological Activities

In Vitro Assays for Biological Activity Profiling (Non-Clinical Focus)

Enzyme Inhibition Studies

The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of several protein kinases. nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Novel hybrids of oxindole (B195798) and benzofuran have been synthesized and evaluated as potential dual inhibitors of CDK2 and GSK-3β. nih.gov GSK-3β is a multifunctional serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases. acs.orgnih.gov Similarly, CDK2 is a key regulator of the cell cycle, and its inhibition can impede the proliferation of cancer cells. nih.govnih.gov

In a study of oxindole/benzofuran hybrids, several compounds demonstrated potent, sub-micromolar inhibitory activity against both CDK2 and GSK-3β. nih.gov For instance, the bromo isatin (B1672199) derivative 5d was a highly potent inhibitor of both CDK2 and GSK-3β, with IC50 values of 37.80 nM and 32.09 nM, respectively. The methoxy (B1213986) isatin derivative 5f also showed significant dual inhibitory activity. nih.gov

Table 1: Inhibitory Activities of Oxindole/Benzofuran Hybrids against CDK2 and GSK-3β nih.gov

| Compound | Substitution | CDK2 IC50 (nM) | GSK-3β IC50 (nM) |

| 5b | H | 52.50 | - |

| 5c | 5-F | 85.40 | - |

| 5d | 5-Br | 37.80 | 32.09 |

| 5e | 5-NO2 | - | 75.54 |

| 5f | 5-OCH3 | 52.80 | 40.13 |

| 5g | 7-Br | - | 80.75 |

| Staurosporine (Reference) | - | 38.50 | 43.38 |

Data derived from a study on novel oxindole/benzofuran hybrids. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition:

Benzofuran derivatives have been identified as a novel class of mTOR inhibitors. nih.govnih.gov The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, making it a significant target in oncology. nih.gov High-throughput screening identified a hit compound which led to the synthesis of a series of benzofuran derivatives with enhanced cytotoxicity. nih.gov Further studies confirmed that these molecules directly bind to and inhibit the kinase activity of mTOR Complex 1 (mTORC1). nih.gov One particular derivative, 30b , was found to be significantly more cytotoxic than the initial lead compound and was shown to block both mTORC1 and Akt signaling. nih.gov

Pim-1 Kinase Inhibition:

The serine/threonine kinase Pim-1 is another important target in cancer therapy. researchgate.netsemanticscholar.org Fragment-based screening followed by medicinal chemistry optimization led to the discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. researchgate.net Compounds such as 29 , 38 , and 39 demonstrated potent inhibition of Pim-1 and Pim-2 in enzymatic assays. X-ray crystallography revealed that the carboxylic acid and amino groups of these compounds mediate important salt-bridge and hydrogen bond interactions within the Pim-1 binding site. researchgate.net Furthermore, pyrrolo[2,3-a]carbazole derivatives, which can be considered related to the benzofuran scaffold, have also been identified as potent and selective Pim kinase inhibitors. mrc.ac.uk

Src Kinase Inhibition:

A benzofuran-pyrazole derivative, compound 36 , has been shown to have a significant inhibitory effect on Src kinase, with an inhibition rate of 59% at a concentration of 10 μM. rsc.org This indicates the potential of benzofuran derivatives in targeting this non-receptor tyrosine kinase, which plays a role in cancer development and progression. rsc.orgnih.gov

Aromatase (CYP19) is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. nih.govabcam.com It is a well-established therapeutic target, particularly in hormone-dependent breast cancer. nih.gov Research has shown that benzofuran derivatives can be potent aromatase inhibitors. Specifically, 6-methoxybenzofuran (B1631075) pyridyl derivatives have demonstrated high potency. nih.gov

In one study, methoxy derivatives were found to be more potent than their extended counterparts. nih.gov For example, the 6-O-but-2-yne derivative with a 4-bromo substitution (10c ) and the 6-O-pent-2-yne derivative with a 4-chloro substitution (11b ) showed IC50 values of 0.83 nM and 0.92 nM, respectively, which are comparable to the standard drug letrozole (B1683767) (IC50 = 0.70 nM). nih.gov

Table 2: Aromatase (CYP19A1) Inhibitory Activity of 6-Methoxybenzofuran Pyridyl Derivatives nih.gov

| Compound | R Group | X | IC50 (nM) |

| 4a | 6-OMe | H | 1.90 |

| 4b | 6-OMe | 4-Cl | 0.40 |

| 4c | 6-OMe | 4-Br | 0.47 |

| 10b | 6-O-but-2-yne | 4-Cl | 1.05 |

| 10c | 6-O-but-2-yne | 4-Br | 0.83 |

| 11b | 6-O-pent-2-yne | 4-Cl | 0.92 |

| Letrozole (Reference) | - | - | 0.70 |

Data derived from a study on benzofuran pyridyl derivatives as aromatase inhibitors. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors and is a target for cancer chemotherapy. orscience.runih.govnih.gov The inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn disrupts DNA synthesis and cell proliferation. nih.govwikipedia.org While specific studies on (6-Methoxybenzofuran-3-yl)methanol are not available, the broader class of heterocyclic compounds, which includes benzofurans, is known to produce DHFR inhibitors. orscience.ru The development of novel and selective human DHFR inhibitors from various chemical scaffolds is an active area of research. nih.govresearchgate.net

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, a critical component of signal transduction pathways that regulate cell growth and proliferation. tandfonline.com Inhibition of FTase prevents the farnesylation of Ras, thereby blocking its function and inhibiting cell proliferation. tandfonline.com Benzofuran derivatives have been identified as having activity against FTase. tandfonline.com A Quantitative Structure-Activity Relationship (QSAR) analysis was performed on a series of novel benzofuran derivatives to study their FTase inhibitory and antiproliferative activities. tandfonline.com

Peptide deformylase (PDF) is a metallohydrolase that is essential for bacterial growth, making it an attractive target for the development of new antibiotics. nih.govgoogle.com In humans, a homolog of PDF (HsPDF) is located in the mitochondria and is believed to play a role in mitochondrial protein synthesis and the biogenesis of oxidative phosphorylation complexes. nih.gov Inhibition of HsPDF can disrupt mitochondrial function, leading to reduced respiratory function and cellular ATP levels. nih.gov While a variety of compounds have been investigated as PDF inhibitors, specific studies detailing the inhibitory activity of this compound or its close derivatives on human peptide deformylase are not prominent in the reviewed literature.

Cellular Assays for Antiproliferative Activity (Non-Clinical Focus)

No studies have been published that specifically examine the ability of this compound to induce apoptosis in cancer cell lines. While other benzofuran derivatives have been shown to trigger apoptotic pathways in various cancer cells, the specific action of this compound remains uninvestigated.

Table 3: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Concentration Range Tested | Apoptotic Cell Population (%) | Key Apoptotic Markers Modulated |

|---|

The effect of this compound on tubulin polymerization has not been characterized in the scientific literature. A number of benzofuran-containing compounds have been identified as potent inhibitors of tubulin dynamics, representing a key mechanism for their antiproliferative effects. However, research has not yet extended to this specific molecule.

Table 4: Tubulin Polymerization Inhibition Data for this compound

| Assay Type | IC₅₀ (µM) for Tubulin Polymerization | Effect on Microtubule Organization in Cells |

|---|---|---|

| In vitro tubulin polymerization assay | No data available | No data available |

There is a lack of research on the role of this compound in the modulation of angiogenesis. The development of new blood vessels is a critical process in tumor growth and metastasis, and while some therapeutic agents target this pathway, the influence of this compound has not been explored.

Table 5: Angiogenesis Modulation by this compound

| In Vitro Model | Endpoint Measured | Outcome |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVEC) Tube Formation Assay | No data available | No data available |

Antimicrobial Spectrum Studies (in vitro)

No in vitro studies have been conducted to determine the antimicrobial spectrum of pure this compound. While methanol (B129727) extracts of various medicinal plants have been tested for their antimicrobial properties against a range of pathogens, this does not provide information on the specific activity of this isolated chemical compound.

Table 6: In Vitro Antimicrobial Spectrum of this compound

| Microbial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | No data available | No data available |

| Escherichia coli | No data available | No data available |

| Pseudomonas aeruginosa | No data available | No data available |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates. For 6-methoxybenzofuran derivatives, several key structural insights have been established.

A foundational SAR observation is the role of the methoxy group at the C-6 position. In studies of both antitubercular and other biological activities, the 6-methoxy group often confers greater potency than a 6-hydroxy group. mdpi.com This is likely due to the positive inductive (+I) effect of the methyl group, which can influence the electronic properties of the entire molecule. mdpi.com

For antitubercular activity, substitutions on the benzofuran ring are critical. A study of benzofuran-oxadiazole conjugates found that introducing halogens, such as chlorine or bromine, at the 5th or 6th position of the benzofuran core significantly enhanced the activity against M. tuberculosis. scispace.comresearchgate.net

Regarding antioxidant activity, SAR studies of 6-methoxybenzofuran-2-sulfonamide (B13142272) hybrids showed that electron-withdrawing substituents, like a bromine atom on an attached phenylacetamide ring, augmented both DPPH scavenging and ferric reducing antioxidant power (FRAP). evitachem.com

Broader SAR studies on 6-methoxybenzofuran derivatives have also provided valuable information. For instance, in a series designed to treat osteoporosis, it was found that ester derivatives were generally more active than amide derivatives, and substitutions with six-membered rings were preferable to five-membered rings. acs.org While the therapeutic target is different, these findings on how linkers and terminal groups affect activity provide a foundational understanding for designing new derivatives of the 6-methoxybenzofuran scaffold for any therapeutic purpose.

Impact of Substituent Position and Nature on Activity (e.g., C-6 methoxy, C-2, C-3 substitutions)

The position and chemical nature of substituents on the benzofuran scaffold are critical determinants of biological efficacy and selectivity.

C-6 Position: The methoxy group at the C-6 position is a key feature for the activity of many benzofuran derivatives. In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives studied as tubulin polymerization inhibitors, the C-6 methoxy moiety (as in compound 4d ) was found to be optimal for activity compared to analogues with the methoxy group at the C-4, C-5, or C-7 positions. nih.gov Replacing the C-6 methoxy with a more hydrophilic hydroxyl group was detrimental to potency. nih.gov However, substituting the C-6 methoxy with a C-6 ethoxy group (compound 4t ) led to a significant, approximately 10-fold increase in activity in some cell lines, highlighting the potential for optimization at this position. nih.gov In another study focusing on adenosine (B11128) A1 and A2A receptor antagonists, a combination of C-6 and C-7 dimethoxy substitution on the benzofuran ring was shown to be beneficial for affinity. nih.gov

C-2 and C-3 Positions: Modifications at the C-2 and C-3 positions profoundly influence the pharmacological profile.

C-2 Substitution: For melatonin (B1676174) receptor ligands, the introduction of a phenyl group at the C-2 position resulted in an agonist (10q ) that binds strongly to both MT1 and MT2 receptors. drugbank.com Conversely, placing a benzyl (B1604629) group at the same C-2 position shifted the activity profile, yielding selective MT2 receptor antagonists. drugbank.com In the context of anticancer agents, incorporating a pharmacophore group at the C-2 position of the benzo[b]furan ring has been a consistent strategy to enhance antimicrobial activity. nih.gov

C-3 Substitution: In the tubulin inhibitor series, the substituent at the C-3 position had a clear impact on activity. The order of potency was methyl > hydrogen ≈ dimethylamino > amino. nih.gov The 3-methyl-6-ethoxy derivative (4t ) was the most potent analogue identified in the study. nih.gov For anticonvulsant agents, N-(2-benzoyl-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized, indicating the C-3 position as a key site for introducing structural diversity to modulate activity. researchgate.net

The following table summarizes the impact of various substitutions on the biological activity of the benzofuran core based on research findings.

| Position | Substituent | Resulting Biological Activity/Observation | Reference |

| C-6 | Methoxy (-OCH₃) | Optimal for tubulin polymerization inhibition compared to other positions. | nih.gov |

| C-6 | Ethoxy (-OCH₂CH₃) | ~10-fold higher activity than methoxy for tubulin inhibition. | nih.gov |

| C-6, C-7 | Dimethoxy | Beneficial for adenosine A1 and A2A receptor affinity. | nih.gov |

| C-2 | Phenyl | Agonist activity at MT1 and MT2 melatonin receptors. | drugbank.com |

| C-2 | Benzyl | Antagonist activity at MT2 melatonin receptors. | drugbank.com |

| C-3 | Methyl (-CH₃) | More potent for tubulin inhibition than H, amino, or dimethylamino. | nih.gov |

| C-3 | N-acetamide | Core structure for developing anticonvulsant agents. | researchgate.net |

Role of the Methanol Group in Biological Interactions (as inferred from derivatives)

While direct studies on the role of the C-3 methanol group of this compound are limited, its importance can be inferred by comparing the biological activities of derivatives where this group has been modified or replaced.

The methanol group, -CH₂OH, possesses a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor, and a methylene (B1212753) (-CH₂) linker. This allows it to form specific hydrogen bonds with biological targets such as amino acid residues in an enzyme's active site.

In the development of tubulin inhibitors, a precursor molecule, (6-methoxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (4d ), which has a ketone at the equivalent position (though at C-2), was reduced to its corresponding methanol derivative (4z ) using sodium borohydride. nih.gov Although the primary focus of that study was on the methanone (B1245722) derivatives, the synthesis of the methanol analogue points to its potential role as a pharmacologically active compound. The conversion of a ketone to an alcohol fundamentally changes the electronic and steric properties, replacing a planar, polar carbonyl group (a hydrogen bond acceptor) with a tetrahedral carbon bearing a hydroxyl group (a hydrogen bond donor and acceptor).

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzofuran derivatives, pharmacophore models have been generated to identify the key features responsible for their biological activities, such as anticonvulsant effects.

One such model for anticonvulsant benzofuran-acetamide derivatives identified several key features:

Two Hydrogen Bond Acceptors (HBA): These are crucial for forming hydrogen bonds with the target receptor.

One Hydrogen Bond Donor (HBD): This feature complements the acceptors in establishing a stable binding interaction.

One Hydrophobic (HY) region: The benzofuran ring itself typically fits into a hydrophobic pocket of the target protein. researchgate.net

One Aromatic Ring (AR): This feature often engages in π-π stacking or other non-covalent interactions.

In a specific model for anticonvulsants, the inter-feature distances were also defined, creating a 3D map of the required functionalities. researchgate.net For instance, the overlay of the most active compound in one study, 5i (an N-(2-(4-chlorobenzoyl)-benzofuran-3-yl)-2-(leucine)-acetamide derivative), showed that the benzofuran ring fits into a hydrophobic pocket, while the terminal benzyl ring engages in π-sigma interactions. researchgate.net The carboxylate and -NH groups of the acetamide (B32628) side chain were identified as forming critical hydrogen bonds. researchgate.net

These models confirm the importance of the benzofuran core as a hydrophobic scaffold and highlight the necessity of specific hydrogen bonding and aromatic features in the substituents for potent biological activity.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific docking studies for (6-Methoxybenzofuran-3-yl)methanol are not prominently published, the benzofuran (B130515) scaffold has been investigated as a privileged structure for interacting with various enzymes.

Aromatase: Aromatase, a key enzyme in estrogen biosynthesis, is a major target in the treatment of hormone-dependent breast cancer. nih.govnih.govmdpi.com Molecular docking studies on related benzofuran-based compounds show that they can fit within the active site of aromatase. The benzofuran ring system typically engages in hydrophobic interactions with non-polar residues, while heteroatoms can form specific hydrogen bonds. researchgate.net For a molecule like this compound, the methoxy (B1213986) group on the benzofuran ring is positioned to form hydrogen bonds with residues such as Ser 478 in the enzyme's active site, a critical interaction for binding. researchgate.net The core benzofuran structure can establish hydrophobic interactions with residues like Phe 134, Val 370, Leu 372, and Met 374. researchgate.net

COVID-19 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. nih.govnih.govmdpi.com The substrate-binding cleft of Mpro, located between its primary domains, features a catalytic dyad (His41 and Cys145) and is a hotspot for inhibitor binding. nih.govmdpi.com Virtual screening campaigns have docked vast libraries of compounds against Mpro. researchgate.net Benzofuran-containing molecules, due to their structural features, could potentially occupy this site, forming hydrogen bonds with key residues like Glu166, Gly143, or Thr190 and hydrophobic interactions within the pocket. nih.gov

The prediction of binding affinity, often expressed as a docking score or free energy of binding (kcal/mol), is a key outcome of molecular docking. This value estimates the strength of the ligand-protein interaction. The stability of this interaction is governed by a combination of forces, including hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The oxygen atom of the methoxy group and the hydroxyl group of the methanol (B129727) substituent in this compound are potential hydrogen bond donors and acceptors. In docking simulations with aromatase, the methoxy group on a benzofuran ring has been shown to interact with Ser 478, while the benzofuran's ether oxygen can form a hydrogen bond with Asp 309. researchgate.net

Hydrophobic Interactions: The planar benzofuran ring system is inherently hydrophobic and well-suited to interact with non-polar amino acid residues in a protein's binding pocket. thescipub.com Studies on benzofuran hybrids targeting aromatase have identified key hydrophobic interactions that stabilize the complex. researchgate.net

The following table summarizes potential interactions for a this compound-like scaffold within the aromatase active site, based on studies of analogous compounds.

| Interaction Type | Potential Interacting Residues (Aromatase) | Contributing Moiety of Ligand |

| Hydrogen Bonding | Ser 478, Asp 309 | Methoxy Group, Benzofuran Oxygen |

| Hydrophobic Interactions | Phe 134, Val 370, Leu 372, Met 374 | Benzofuran Ring System |

| π-π Conjugate Interactions | Phe 221, Trp 224 | Benzofuran Ring System |

Data synthesized from studies on analogous benzofuran compounds targeting aromatase. researchgate.net

Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govarxiv.org Structure-based virtual screening (SBVS) utilizes molecular docking to predict these interactions. nih.gov The benzofuran scaffold, present in this compound, is frequently found in natural products and synthetic compound libraries used for such screening efforts. physchemres.org High-throughput virtual screening campaigns have successfully identified benzofuran-containing molecules as potential inhibitors for various targets, including protein kinases like EGFR and HER2. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic distribution, reactivity, and conformational stability.

DFT calculations can elucidate the electronic properties of a molecule, which are fundamental to its reactivity. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can derive key reactivity descriptors. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net DFT studies on related 6-arylated-pyridin-3-yl methanol derivatives show that the nature of the aromatic substituent significantly influences this gap. citedrive.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity and its electron-donating or accepting capabilities. researchgate.netsemanticscholar.org

The table below shows representative DFT-calculated properties for a related benzofuran derivative, (6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM), which provides an estimation of the values that could be expected for this compound.

| Descriptor | Calculated Value (BFPM) | Significance |

| HOMO Energy | -5.99 eV | Relates to electron-donating ability |

| LUMO Energy | -1.21 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.78 eV | Indicator of chemical stability |

Data from DFT studies on analogous compounds. citedrive.com

A molecule can exist in various spatial arrangements or conformations. DFT is used to perform conformational analysis by calculating the energy of different conformers to identify the most stable, lowest-energy structure. physchemres.org This process of energy minimization is critical for obtaining a realistic molecular geometry to use in subsequent studies, such as molecular docking. For molecules with multiple rotatable bonds, like the methanol group in this compound, DFT can determine the most energetically favorable orientation of this group relative to the benzofuran ring. Studies on similar bicyclic systems have used DFT to confirm that the calculated lowest-energy structures are in good agreement with experimental (e.g., X-ray crystallography) data. physchemres.org

Spectroscopic Property Prediction for Structural Elucidation in Research (e.g., NMR, IR, UV, Raman)

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in their structural elucidation and characterization. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman. nih.govnih.govdtic.mil

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for confirming molecular structures. nih.govresearchgate.net These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For benzofuran derivatives, the chemical shifts are sensitive to the substitution pattern on the bicyclic ring system. For instance, in a related compound, 7-methoxy-benzofuran-2-carboxylic acid, DFT calculations at the B3LYP/6311+(d,p) level of theory have shown excellent correlation with experimental NMR data. researchgate.net Theoretical calculations for this compound would similarly predict the chemical shifts for its aromatic, furan (B31954), methoxy, and methylene (B1212753) protons and carbons, providing a theoretical benchmark for experimental verification. The accuracy of these predictions has been significantly improved by modern computational methods, with mean absolute errors for ¹H shifts being as low as 0.08 ppm with appropriate functionals and basis sets. github.io

UV-Vis Spectroscopy: The electronic absorption properties of this compound can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide information on the electronic transitions, which are observed as absorption bands in the UV-Vis spectrum. For a novel benzofuran derivative, TD-DFT calculations using the CAM-B3LYP functional have successfully predicted the electronic absorption spectra in different solvents. semanticscholar.orgrsc.org The predicted λmax values for this compound would correspond to π-π* transitions within the benzofuran core, and the position of these bands would be influenced by the methoxy and methanol substituents.

Below is an interactive table summarizing the application of computational methods for predicting the spectroscopic properties of benzofuran derivatives, which would be analogous for this compound.

| Spectroscopic Technique | Computational Method | Predicted Properties | Relevance to this compound |

| NMR | DFT (GIAO) | ¹H and ¹³C chemical shifts, coupling constants | Structural confirmation, assignment of protons and carbons in the benzofuran ring, methoxy, and methanol groups. |

| IR | DFT | Vibrational frequencies and intensities | Identification of functional groups (O-H, C-O, C=C), study of hydrogen bonding effects. |

| Raman | DFT | Vibrational frequencies and intensities | Complementary to IR, provides information on non-polar bonds and molecular symmetry. |

| UV-Vis | TD-DFT | Electronic transition energies (λmax), oscillator strengths | Understanding electronic structure, conjugation, and the influence of substituents on absorption properties. |

Molecular Dynamics (MD) Simulations

MD simulations of benzofuran derivatives in complex with protein targets have been instrumental in understanding their inhibitory mechanisms. nih.govnih.gov For instance, in a study of benzofuran-1,2,3-triazole hybrids as EGFR inhibitors, MD simulations were used to analyze the dynamic behavior of the ligand-receptor complexes. nih.gov The simulations, often run for hundreds of nanoseconds, track the movements of every atom in the system, allowing for the observation of how the ligand settles into the binding pocket and how the protein responds to its presence. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the simulation and the complex. A stable RMSD suggests that the complex has reached equilibrium. nih.gov

The stability of a ligand-receptor complex is a critical factor in its potential as a therapeutic agent. MD simulations provide a means to assess this stability over time. By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. rsc.org For example, in a study of benzofuran class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13, MD simulations revealed that a specific hydrogen bond was responsible for the enhanced stability of the lead molecule. nih.gov

Furthermore, MD simulations can capture conformational changes in both the ligand and the receptor upon binding. nih.govrsc.org These changes can be crucial for the biological function of the complex. The concept of "induced fit," where the binding of a ligand induces a conformational change in the receptor, can be directly observed and analyzed through MD simulations. nih.gov The flexibility of the ligand and its ability to adopt different conformations within the binding site can also be assessed, providing a more dynamic picture of the binding event than what is offered by static docking poses. The binding free energy of the complex can be calculated from the MD trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a quantitative measure of the binding affinity. nih.govnih.gov

The following table summarizes the key insights that can be gained from MD simulations of a ligand like this compound in a hypothetical receptor binding site.

| MD Simulation Analysis | Information Gained | Relevance to this compound |

| RMSD Analysis | Stability of the ligand-receptor complex over time. | Assesses whether the compound forms a stable complex with its target. |

| Interaction Analysis | Identification of key hydrogen bonds and hydrophobic interactions. | Elucidates the specific residues and interactions responsible for binding. |

| Conformational Analysis | Observation of ligand and protein conformational changes. | Reveals the dynamic nature of the binding process and potential induced-fit mechanisms. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity (e.g., ΔGbind). | Predicts the potency of the compound as an inhibitor or ligand. |

Quantum Chemical Calculations of Hydrogen Bonding and Non-Covalent Interactions

Quantum chemical calculations are indispensable for a detailed understanding of the non-covalent interactions that govern the structure and function of molecules like this compound. These interactions, particularly hydrogen bonds and dispersion forces, play a crucial role in molecular recognition and the stability of molecular complexes.

The benzofuran scaffold offers multiple sites for hydrogen bonding. In the case of this compound, the hydroxyl group of the methanol substituent can act as a hydrogen bond donor. The potential acceptors include the oxygen atom of the furan ring and the π-electron system of the aromatic rings. Quantum chemical calculations have been used to compare the strength of these different types of hydrogen bonds. acs.orgacs.orgnih.gov

A study on 1:1 hydrogen-bonded clusters of 2,3-benzofuran with water and methanol revealed that two types of hydrogen bonds can coexist: a conventional OH–O bond with the furan oxygen and a weaker OH−π bond with the aromatic π-cloud. acs.orgacs.orgnih.gov Interestingly, the stabilization energies of these two isomers were found to be nearly equal. This suggests that the OH−π interaction is comparable in strength to the OH–O interaction in these systems. The relative weakness of the OH–O hydrogen bond in benzofuran clusters is attributed to the reduced availability of the furan oxygen as a hydrogen bond acceptor due to its involvement in the aromaticity of the furan ring. acs.orgacs.orgnih.gov These findings are directly applicable to this compound, where the hydroxyl group can form similar intramolecular or intermolecular hydrogen bonds.

Dispersion forces, also known as London dispersion forces, are weak intermolecular forces that arise from temporary fluctuations in electron density. While individually weak, they can be collectively significant, especially in larger molecules with extensive surface areas. Quantum chemical calculations have shown that dispersion forces can play a controlling role in the docking preferences of molecules. rsc.org

For example, a study on complexes of dibenzofuran (B1670420) with alcohols demonstrated that the preferred docking site (oxygen vs. π-system) is influenced by the size of the alcohol. nih.gov While water, a small molecule, prefers to form a hydrogen bond with the oxygen atom, larger alcohols show an increasing preference for the π-docking site. This trend is driven by the larger dispersion interactions between the alkyl chain of the alcohol and the aromatic surface of the dibenzofuran. This principle of dispersion-controlled docking is highly relevant for understanding how this compound and other benzofuran derivatives interact with biological receptors, where the cumulative effect of many small dispersion interactions can significantly influence binding orientation and affinity. nih.gov

The following table summarizes the types of non-covalent interactions involving this compound that can be analyzed using quantum chemical calculations.

| Type of Interaction | Description | Significance for this compound |

| OH–O Hydrogen Bond | A hydrogen bond between the hydroxyl group and an oxygen atom (e.g., in the furan ring or a receptor). | A primary directional interaction influencing molecular conformation and binding. |

| OH−π Hydrogen Bond | A hydrogen bond between the hydroxyl group and the π-electron cloud of the aromatic ring. | Competes with OH–O bonding and can be a significant contributor to binding energy. |

| Dispersion Forces | Weak, non-directional forces arising from temporary dipoles. | Important for overall binding affinity, especially in hydrophobic pockets of receptors. |

| CH–O/π Interactions | Weak hydrogen bonds involving C-H bonds as donors and oxygen or π-systems as acceptors. | Contribute to the fine-tuning of molecular geometry and packing. researchgate.net |

Biosynthetic Pathways and Natural Occurrence of Methoxybenzofurans

Isolation from Natural Sources

The isolation of methoxybenzofurans has been documented from various plant species, highlighting the diversity of natural sources for these compounds.

Senecio glaucus

Phytochemical investigations of Senecio glaucus L. (family Asteraceae) have led to the isolation of several benzofuran (B130515) derivatives. From the aerial parts of this plant, researchers have successfully isolated 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone, a compound featuring the methoxybenzofuran core. mdpi.com This finding underscores the role of the Senecio genus as a source of diverse benzofuran structures. Other related compounds isolated from S. glaucus include 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone (B97240) and 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone. mdpi.com

Piper decurrens

While the genus Piper is known for its rich and diverse secondary metabolites, specific literature detailing the isolation of (6-Methoxybenzofuran-3-yl)methanol or other methoxybenzofurans from Piper decurrens is not extensively available in the reviewed scientific reports. Further phytochemical screening of this species may be required to determine the presence of such compounds.

Dalbergia latifolia

Dalbergia latifolia Roxb., commonly known as Indian rosewood, is a valuable timber species belonging to the Fabaceae family. worldagroforestry.orgwinrock.org Its heartwood is known to be rich in flavonoid compounds, which contribute to its characteristic dark purple to dark brown color. researchgate.net Studies have identified flavonoids such as latifolin, dalbergiphenol, and dalbergin (B191465) from the wood extracts of this plant. researchgate.net However, based on the available scientific literature, the specific isolation of this compound from Dalbergia latifolia has not been reported.

Morus species

The genus Morus (mulberry), belonging to the Moraceae family, is well-known for its medicinal properties and has been a source for the isolation of various bioactive molecules. nih.gov Among these are benzofuran derivatives such as cathafuran-B and moracin-M. nih.gov While these compounds share the core benzofuran structure, they represent the diversity of substitutions that can occur. Extracellular vesicles isolated from Morus nigra and Morus alba have also been studied for their potential health benefits, indicating the complex phytochemistry of these species. The presence of a wide array of benzofurans in Morus suggests it is a promising genus for exploring different methoxybenzofuran structures, although the specific compound this compound has not been highlighted as a major isolate in the reviewed studies.

Table 1: Examples of Benzofuran Derivatives from Natural Sources

| Compound Name | Natural Source | Reference |

| 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone | Senecio glaucus | mdpi.com |

| 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone | Senecio glaucus | mdpi.com |

| Cathafuran-B | Morus species | nih.gov |

| Moracin-M | Morus species | nih.gov |

| Latifolin | Dalbergia latifolia | researchgate.net |

| Dalbergin | Dalbergia latifolia | researchgate.net |

Proposed Biosynthetic Routes to Methoxybenzofuran Core

The biosynthesis of the benzofuran core, and subsequently methoxybenzofurans, is thought to proceed through several key metabolic pathways, primarily originating from aromatic amino acids. While the complete enzymatic steps for many benzofurans are still under investigation, general biosynthetic routes have been proposed.

A plausible pathway starts with the shikimate pathway, which produces phenylalanine and tyrosine. These aromatic amino acids serve as precursors for various phenylpropanoids. The biosynthesis of the benzofuran ring is often proposed to involve the cyclization of an acetylenic precursor which is derived from a phenylpropanoid.

For instance, a proposed biosynthetic pathway for benzofuran derivatives isolated from Senecio glaucus suggests a route starting from a phenylpropanoid precursor. mdpi.com This likely involves hydroxylation, methylation, and other modifications of the aromatic ring and the side chain, followed by an oxidative cyclization to form the furan (B31954) ring fused to the benzene (B151609) ring. The methoxy (B1213986) group, as seen in 6-methoxybenzofurans, is typically introduced through the action of O-methyltransferases, which utilize S-adenosyl methionine (SAM) as a methyl group donor. The timing of this methylation (i.e., before or after the formation of the benzofuran core) can vary depending on the specific compound and organism.

The formation of the furan ring itself is a critical step. One proposed mechanism involves the intramolecular cyclization of a suitably substituted phenolic precursor. For 2-substituted benzofurans, this can involve the cyclization of a 2-hydroxyphenylacetylene or a related derivative. The diversity of benzofuran structures found in nature arises from the various substitutions on the benzene ring and the furan ring, which are introduced by a range of biosynthetic enzymes.

Chemotaxonomic Significance in Plant Species

Chemotaxonomy utilizes the distribution of specific chemical compounds, or classes of compounds, to understand the evolutionary relationships between plants. researchgate.net The presence, absence, or relative abundance of secondary metabolites like benzofurans can serve as important chemical markers for classifying plant species, genera, and families.

The isolation of particular benzofuran and furanoeremophilane (B1240327) derivatives from Senecio glaucus has been studied for its chemotaxonomic significance. mdpi.com By comparing the chemical profile of S. glaucus with other species within the large Senecio genus, researchers can draw inferences about their taxonomic relationships. The presence of specific methoxybenzofurans could be a characteristic feature of certain lineages within this genus or the broader Asteraceae family.

Similarly, the occurrence of distinct benzofuran derivatives like moracins in Morus species contributes to the chemical fingerprint of this genus within the Moraceae family. The structural type of the benzofuran can be a useful character for distinguishing between different species or groups of species.

The utility of these compounds as chemotaxonomic markers is based on the principle that the biosynthetic pathways producing them are genetically controlled and have evolved over time. Therefore, closely related species are more likely to share similar biosynthetic pathways and accumulate similar chemical constituents. The study of methoxybenzofurans and other related compounds provides valuable data for plant systematics, complementing traditional morphological and molecular methods of classification.

Future Perspectives and Research Directions

Exploration of Novel Molecular Targets for Benzofuran (B130515) Derivatives

The therapeutic versatility of benzofuran derivatives stems from their ability to interact with a wide array of biological targets. rsc.org While their effects on established targets are well-documented, a significant future direction lies in the exploration of novel molecular interactions to address unmet medical needs.

Researchers are moving beyond traditional targets and investigating the potential of benzofuran scaffolds to modulate newly identified pathways in various diseases. For instance, recent studies have identified benzofuran derivatives as agonists for the Stimulator of Interferon Genes (STING) pathway. nih.gov This is a crucial component of the innate immune system, and its activation by these compounds represents a novel strategy for developing broad-spectrum antiviral agents. nih.gov

In the realm of oncology, the focus is expanding to include targets like the AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in cancer. nih.gov By designing benzofuran analogs that can inhibit key components of this pathway, scientists aim to develop more effective and targeted cancer therapies. nih.gov Another area of interest is the inhibition of Cyclin-Dependent Kinase 8 (CDK8), where a 3,5-disubstituted benzofuran scaffold has been identified as a promising starting point for developing orally active osteogenic compounds to treat osteoporosis. jst.go.jp The exploration of these and other novel molecular targets is expected to unlock new therapeutic applications for benzofuran derivatives.

Table 1: Emerging Molecular Targets for Benzofuran Derivatives

| Target | Therapeutic Area | Potential Application | Reference |

| STING (Stimulator of Interferon Genes) | Virology/Immunology | Broad-spectrum antiviral agents, particularly against coronaviruses. | nih.gov |

| AKT/mTOR Pathway | Oncology | Inhibition of tumor growth and proliferation in various cancers. | nih.gov |

| CDK8 (Cyclin-Dependent Kinase 8) | Musculoskeletal | Orally active drugs for the treatment of osteoporosis by promoting osteoblast differentiation. | jst.go.jp |

| Tubulin | Oncology | Development of antimitotic agents that inhibit cancer cell proliferation. | nih.gov |

| NF-κB and MAPK Signaling Pathways | Inflammation | Development of anti-inflammatory agents by inhibiting pro-inflammatory factors. | mdpi.com |

Design of Multi-Target Directed Ligands for Complex Diseases

Complex diseases such as Alzheimer's disease (AD), cancer, and inflammatory disorders are characterized by a multifactorial pathology, involving multiple biological pathways and targets. nih.govnih.gov The traditional "one-molecule, one-target" approach has often proven insufficient for these conditions. Consequently, a major paradigm shift in drug discovery is the design of Multi-Target Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple targets simultaneously. nih.govresearchgate.net

The benzofuran scaffold is exceptionally well-suited for the development of MTDLs due to its versatile chemical nature, which allows for structural modifications to achieve desired polypharmacology. nih.gov In the context of Alzheimer's disease, research is focused on creating benzofuran-based hybrids that can, for example, concurrently inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or combine cholinesterase inhibition with the suppression of β-amyloid aggregation. nih.govresearchgate.net This strategy aims to provide a more comprehensive therapeutic effect compared to single-target agents. researchgate.net

The MTDL approach offers several advantages, including potentially improved efficacy, a more favorable side-effect profile, and a reduced likelihood of drug-drug interactions that can occur with combination therapies. researchgate.net Future research will continue to leverage the benzofuran core to create innovative MTDLs for various complex diseases, representing a more holistic approach to treatment. nih.govresearchgate.net

Application in New Disease Areas (pre-clinical stage research)

The unique biological activities of benzofuran derivatives have spurred pre-clinical research into their application in a growing number of disease areas. This expansion beyond their traditional uses in treating microbial infections and inflammation is a testament to the scaffold's therapeutic potential.

Antiviral Activity: A particularly promising new application is in the development of host-targeting, broad-spectrum antiviral drugs. Certain benzofuran derivatives have been identified as STING-dependent immunostimulatory compounds. nih.gov In pre-clinical studies, these molecules have demonstrated the ability to inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations, highlighting their potential as a new chemical scaffold for antiviral therapies. nih.gov

Osteoporosis: Osteoporosis is another novel area where benzofurans are showing promise. The disease is caused by an imbalance between bone formation and resorption. jst.go.jp Specific 3,5-disubstituted benzofuran derivatives have been found to promote osteoblast differentiation, the process of forming new bone tissue. jst.go.jp One such compound exhibited potent osteogenic effects in animal models, suggesting its potential as a future orally active drug for treating osteoporosis. jst.go.jp

Oncology: In oncology, research is ongoing to develop benzofuran derivatives with enhanced and selective anticancer activity. mdpi.com Studies are exploring their efficacy against various cancer cell lines, including human hepatocellular carcinoma and leukemia. mdpi.comnih.gov The development of hybrid molecules, such as those combining the benzofuran core with moieties like piperazine, has yielded compounds with potent cytotoxic activity against lung and gastric cancer cell lines in vitro. nih.gov

Table 2: Pre-clinical Applications of Benzofuran Derivatives

| Disease Area | Mechanism/Target | Research Finding | Reference |

| Viral Infections (e.g., Coronaviruses) | STING Agonism | Inhibition of SARS-CoV-2 replication at nanomolar concentrations. | nih.gov |

| Osteoporosis | CDK8 Inhibition / Osteoblast Differentiation | Potent osteogenic effects observed in ovariectomized rat models. | jst.go.jp |

| Cancer (Leukemia, Carcinoma) | Cytotoxicity / Apoptosis Induction | Selective toxicity towards human leukemia cells and inhibition of hepatocellular carcinoma cell growth. | mdpi.comnih.gov |

| Inflammation | Inhibition of NO, COX-2, TNF-α, IL-6 | Significant anti-inflammatory effects in both in vitro and in vivo models. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Benzofuran Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, and its application to benzofuran research holds immense promise. nih.govnih.gov These computational tools can significantly accelerate the identification of new drug candidates, optimize their properties, and predict their biological activities, thereby reducing the time and cost associated with traditional research methods. cam.ac.ukoxfordglobal.com

ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the efficacy and potential toxicity of novel benzofuran derivatives. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis, powered by ML, can help researchers understand the complex relationships between a molecule's structure and its function, guiding the design of more potent compounds. nih.gov

Development of Sustainable Synthetic Methodologies for Benzofuran Production

A critical aspect of future research is the development of sustainable and environmentally friendly methods for synthesizing benzofurans. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The principles of green chemistry are now guiding the development of new, more efficient, and ecologically responsible synthetic strategies.